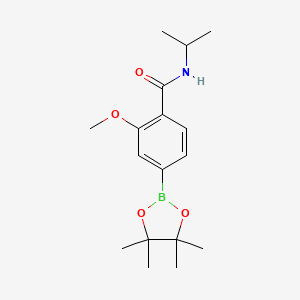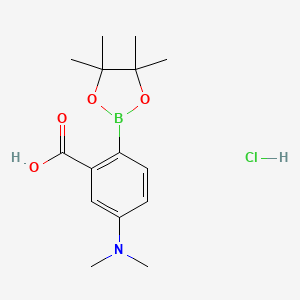
3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzyloxy group and a boronic ester group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced using a palladium-catalyzed borylation reaction. This involves the reaction of the benzyloxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in chemical reactions involves the activation of the boronic ester group by a palladium catalyst, facilitating the formation of carbon-carbon bonds. The benzyloxy group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Benzyloxybenzoic Acid: Similar compound without the boronic ester group, used in organic synthesis.
Bis(pinacolato)diboron: Boronic ester used in borylation reactions.
Uniqueness
3-(Benzyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a benzyloxy group and a boronic ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various scientific research applications.
属性
IUPAC Name |
3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO5/c1-19(2)20(3,4)26-21(25-19)16-10-15(18(22)23)11-17(12-16)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWKGLCMNSKWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
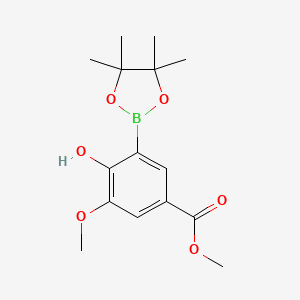
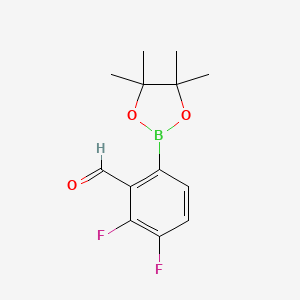
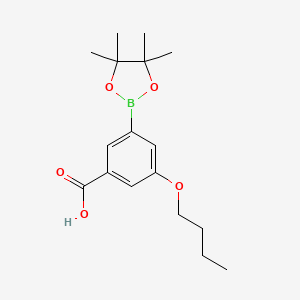
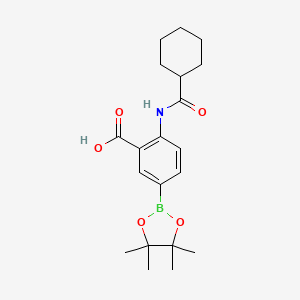
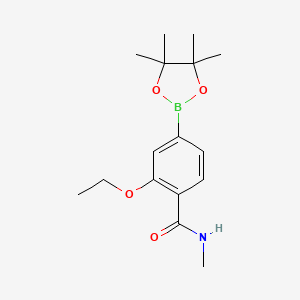
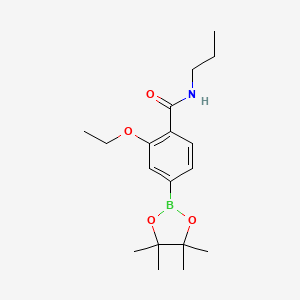
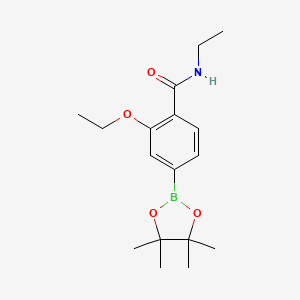

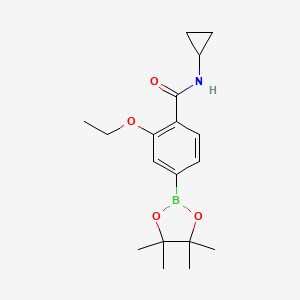
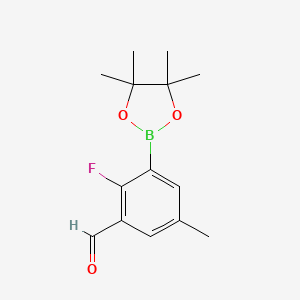
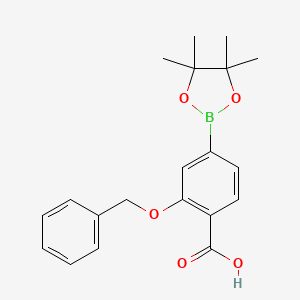
![1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B7958108.png)
